WEHI-539 hydrochloride

Catalog No.
S14575446
CAS No.
M.F
C31H30ClN5O3S2
M. Wt
620.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WEHI-539 hydrochloride

Product Name

WEHI-539 hydrochloride

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8Z)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride

Molecular Formula

C31H30ClN5O3S2

Molecular Weight

620.2 g/mol

InChI

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24-;

InChI Key

GJBYTVIQTMIXGA-NJEFOQKPSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1.Cl

WEHI-539 hydrochloride is a potent small-molecule inhibitor specifically targeting B-cell lymphoma extra-large protein (BCL-XL). It has an impressive inhibitory concentration (IC50) of 1.1 nM, indicating its high efficacy in disrupting the function of BCL-XL, which is crucial for cell survival and apoptosis regulation. WEHI-539 was designed to selectively bind to the BCL-XL binding groove, with a dissociation constant (Kd) of 0.6 nM, showcasing its high affinity for the target protein. This compound has been primarily studied in the context of cancer research, particularly for its role in inducing apoptosis in various cancer cell lines, including those derived from human colon cancer .

The primary chemical reaction involving WEHI-539 hydrochloride is its interaction with BCL-XL. Upon binding, WEHI-539 disrupts the anti-apoptotic functions of BCL-XL, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases, which are essential mediators of apoptosis. In mouse embryonic fibroblast (MEF) cells lacking myeloid cell leukemia 1 (MCL-1), WEHI-539 effectively induces apoptosis, evidenced by caspase-3 processing and mitochondrial changes .

WEHI-539 hydrochloride exhibits significant biological activity as an inducer of apoptosis. In experimental models, it has been shown to induce cell death selectively in cancer cells while sparing normal cells. This selectivity is particularly evident in MEF cells overexpressing BCL-XL, where the effective concentration (EC50) is recorded at 0.48 μM. Furthermore, WEHI-539 has demonstrated the ability to induce apoptosis in platelets isolated from mice, highlighting its potential systemic effects . The compound's activity against cancer stem cells has also been noted; it reduces clonogenic capacity when used alongside other chemotherapeutic agents like oxaliplatin .

WEHI-539 hydrochloride is primarily utilized in research settings focused on cancer biology. Its applications include:

  • Cancer Research: Investigating mechanisms of apoptosis in cancer cells.
  • Combination Therapy Studies: Evaluating its efficacy when combined with other chemotherapeutic agents.
  • Stem Cell Research: Understanding the role of BCL-XL in cancer stem cell survival and resistance to therapies.

Research has shown that WEHI-539 can sensitize cancer stem cells to other treatments, making it a valuable tool for enhancing therapeutic outcomes in resistant cancers .

Interaction studies have demonstrated that WEHI-539 selectively interacts with BCL-XL over other members of the Bcl family, such as BCL-2 and MCL-1, showing more than 400-fold selectivity for BCL-XL. This unique selectivity allows for targeted therapeutic strategies that minimize damage to normal cells while effectively inducing apoptosis in malignant cells .

Several compounds exhibit similar mechanisms of action as WEHI-539 hydrochloride, primarily focusing on inhibiting anti-apoptotic proteins. Here are some notable comparisons:

Compound NameTarget ProteinIC50 ValueUnique Features
ABT-737BCL-2~30 nMMulti-targeted approach; less selective than WEHI-539
ABT-199BCL-2~10 nMSelective for BCL-2; not effective against BCL-XL
VenetoclaxBCL-2~10 nMApproved for clinical use; mainly targets BCL-2
TW37BCL-xL~1 μMSimilar target but less potent than WEHI-539
MIK665MCL1~0.1 nMTargets MCL1 specifically; different mechanism

The uniqueness of WEHI-539 lies in its high selectivity for BCL-XL and its ability to induce apoptosis effectively without affecting normal cells significantly . This characteristic makes it a promising candidate for further development in cancer therapeutics targeting specific apoptotic pathways.

Competitive Inhibition of B-cell lymphoma-extra large-Mediated Pro-Survival Signaling

WEHI-539 hydrochloride functions as a competitive antagonist of B-cell lymphoma-extra large protein by occupying the hydrophobic binding groove formed between alpha helices 3 and 4, with alpha helix 5 lining the base of this critical interaction site [6] [7]. The compound demonstrates exceptional binding affinity with a dissociation constant of 0.6 nanomolar, establishing tight ligand-receptor interactions through multiple molecular contacts [3] [8]. Surface plasmon resonance studies reveal that WEHI-539 hydrochloride exhibits slow dissociation kinetics from B-cell lymphoma-extra large protein, contributing to its sustained biological activity [4] [9].

The competitive inhibition mechanism involves direct displacement of endogenous B-cell lymphoma homology domain 3-containing proteins from their binding sites on B-cell lymphoma-extra large protein [10] [11]. Structural biology investigations demonstrate that WEHI-539 hydrochloride forms critical hydrogen bonds with leucine-108 and serine-106 residues within the B-cell lymphoma-extra large binding pocket, while the carboxylic acid moiety establishes an electrostatic interaction with arginine-139 [7] [6]. These molecular interactions collectively contribute to the compound's selectivity profile, as evidenced by binding affinities exceeding 750 nanomolar for B-cell lymphoma-2, 550 nanomolar for B-cell lymphoma-w, 550 nanomolar for myeloid cell leukemia-1, and 550 nanomolar for A1 proteins [4] [12].

Target ProteinBinding AffinitySelectivity vs B-cell lymphoma-extra largeAssay Method
B-cell lymphoma-extra large1.1 nanomolarReferenceSurface plasmon resonance
B-cell lymphoma-2>750 nanomolar>680-foldSurface plasmon resonance
B-cell lymphoma-w>550 nanomolar>500-foldSurface plasmon resonance
Myeloid cell leukemia-1>550 nanomolar>500-foldSurface plasmon resonance
A1>550 nanomolar>500-foldSurface plasmon resonance

Crystallographic analyses reveal that WEHI-539 hydrochloride induces conformational changes in B-cell lymphoma-extra large protein upon binding, particularly affecting the positioning of phenylalanine-105 and tyrosine-101 residues at the alpha helix 2-alpha helix 3 corner region [6] [13]. These structural perturbations contribute to the compound's ability to prevent B-cell lymphoma-extra large from sequestering pro-apoptotic effector proteins, thereby disrupting the normal pro-survival signaling cascade [14] [10].

Disruption of B-cell lymphoma homology domain 3 Domain Interactions with Pro-Apoptotic Effectors

WEHI-539 hydrochloride effectively disrupts the canonical interactions between B-cell lymphoma-extra large protein and B-cell lymphoma homology domain 3-containing pro-apoptotic proteins through steric hindrance and competitive displacement mechanisms [11] [6]. The compound specifically targets the hydrophobic groove of B-cell lymphoma-extra large that normally accommodates the amphipathic alpha-helical structure of B-cell lymphoma homology domain 3 domains from proteins such as BCL-2-associated death promoter, BCL-2-interacting mediator of cell death, BCL-2-associated protein, and p53 upregulated modulator of apoptosis [15] [16].

Biochemical studies demonstrate that WEHI-539 hydrochloride prevents the formation of inhibitory complexes between B-cell lymphoma-extra large and BCL-2-associated death promoter or BCL-2-interacting mediator of cell death with sub-micromolar potency [10] [17]. The disruption of these protein-protein interactions leads to the liberation of pro-apoptotic B-cell lymphoma homology domain 3-only proteins, which can then engage and activate the essential apoptotic effectors BCL-2-associated X protein and BCL-2-antagonist killer [3] [8]. Fluorescence anisotropy competition assays confirm that WEHI-539 hydrochloride can displace high-affinity B-cell lymphoma homology domain 3 peptides from B-cell lymphoma-extra large with efficacy comparable to native B-cell lymphoma homology domain 3 peptides [13] [15].

The compound's selectivity for B-cell lymphoma-extra large over other pro-survival family members results in context-dependent cellular responses, as cells with dual B-cell lymphoma-extra large and myeloid cell leukemia-1 protection require additional interventions for efficient apoptosis induction [17] [18]. However, under specific cellular stress conditions such as hyperosmotic stress, WEHI-539 hydrochloride treatment alone becomes sufficient to trigger apoptosis by exploiting the transient upregulation of NOXA protein, which specifically targets myeloid cell leukemia-1 for degradation [17] [19].

Cell LineEffective Concentration 50Cell TypeDependency Pattern
Mouse embryonic fibroblasts (myeloid cell leukemia-1 knockout)0.48 micromolarEngineered fibroblastsB-cell lymphoma-extra large dependent
H146 small cell lung cancerVariableSmall cell lung cancerB-cell lymphoma-extra large dependent
B-cell lymphoma-extra large overexpressed mouse embryonic fibroblasts0.48 micromolarEngineered fibroblastsB-cell lymphoma-extra large dependent
HCT116 colon cancerVariable with conditionsColon cancerContext dependent
Ovarian cancer cell lines23-100 micromolarOvarian carcinomaMixed dependency

Mitochondrial Permeabilization and Cytochrome c Release Dynamics

WEHI-539 hydrochloride triggers mitochondrial outer membrane permeabilization through the activation of pro-apoptotic effector proteins BCL-2-associated X protein and BCL-2-antagonist killer, leading to the formation of membrane-spanning pores that facilitate the release of intermembrane space proteins [20] [21]. The compound's mechanism involves the sequential liberation of B-cell lymphoma homology domain 3-only proteins from B-cell lymphoma-extra large sequestration, followed by the direct or indirect activation of BCL-2-associated X protein and BCL-2-antagonist killer through conformational changes that expose their membrane-insertion domains [22] [23].

Time-course studies reveal that WEHI-539 hydrochloride treatment results in detectable cytochrome c release within 6 hours of exposure, with maximal release occurring between 16-24 hours depending on cellular context and compound concentration [20] [24]. The released cytochrome c subsequently binds to apoptotic protease-activating factor 1 in the cytosol, forming the apoptosome complex that activates caspase-9 and initiates the downstream caspase cascade [24] [25]. Western blot analyses demonstrate robust activation of caspase-3 and cleavage of poly adenosine diphosphate-ribose polymerase following WEHI-539 hydrochloride treatment in B-cell lymphoma-extra large-dependent cell lines [24] [25].

The compound's effects on mitochondrial membrane potential have been characterized using tetramethylrhodamine methyl ester fluorescence, revealing dose-dependent depolarization that correlates with cytochrome c release kinetics [20] [17]. In isolated mitochondrial preparations, WEHI-539 hydrochloride enhances the permeabilizing effects of pro-apoptotic proteins, with low concentrations of the compound preventing the inhibitory effects of full-length B-cell lymphoma-extra large on mitochondrial membrane integrity [20] [22]. These findings demonstrate that WEHI-539 hydrochloride not only prevents new inhibitory interactions but also disrupts existing B-cell lymphoma-extra large-mediated protection of mitochondrial membranes.

Apoptotic ProcessEffect of WEHI-539 HydrochlorideConcentration RangeTime Course
Cytochrome c releaseEnhanced and accelerated1-10 micromolar6-16 hours
Caspase-3 activationRobust induction1-10 micromolar6-16 hours
BCL-2-antagonist killer activationRequired for compound activityVariableHours
BCL-2-associated X protein activationRequired for compound activityVariableHours
Mitochondrial depolarizationDose-dependent induction1-10 micromolar6-16 hours

The crystal structure of BCL-XL in complex with WEHI-539 has been determined using X-ray diffraction and deposited in the Protein Data Bank under the identifier PDB 3ZLR [1] [2]. This high-resolution structure provides comprehensive insights into the molecular binding interactions between WEHI-539 hydrochloride and its target protein.

Crystallographic Data and Parameters

The crystallographic analysis reveals critical structural parameters that define the binding complex. The crystal structure was determined at a resolution of 2.026 Å with excellent data quality metrics [1]. The crystallization conditions employed a pH of 5.5 with 1.6 M ammonium sulfate and 100 mM MES buffer. The crystal belongs to the tetragonal space group P 43 2 2 with unit cell dimensions of a = b = 56.241 Å and c = 211.95 Å [1].

The refinement statistics demonstrate the high quality of the structural data, with an R-factor of 0.1606 and an R-free value of 0.208 [1]. The structure contains 2,330 protein atoms, 105 heterogen atoms corresponding to the bound inhibitor, and 262 solvent atoms. The Matthews coefficient of 2.34 indicates a solvent content of 47.36%, which is typical for protein crystals [1].

Binding Site Architecture and Molecular Recognition

The WEHI-539 hydrochloride molecule demonstrates a sophisticated binding mode within the hydrophobic groove of BCL-XL, specifically engaging the cryptic pocket that becomes accessible upon ligand binding [3] [4]. The compound exhibits a binding affinity (Kd) of 0.6 nM and an IC50 value of 1.1 nM, establishing it as one of the most potent BCL-XL selective inhibitors [5] [6] [7].

ParameterValueReference
Resolution2.026 Å [1]
R-factor0.1606 [1]
R-free0.208 [1]
Space GroupP 43 2 2 [1]
IC501.1 nM [5] [7]
Kd0.6 nM [5] [7]
Molecular Weight620.18 g/mol (hydrochloride salt) [8] [9]

The chemical structure of WEHI-539 consists of a benzothiazole hydrazone core connected to a thiazole ring system with an extended aminomethylphenoxypropyl side chain [8] [10]. The compound's IUPAC name is 5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid hydrochloride [8] [11].

Conformational Flexibility of the P4 Binding Pocket upon Ligand Binding

The P4 binding pocket represents a critical determinant for the high-affinity binding of WEHI-539 to BCL-XL. Structural analysis reveals that this pocket undergoes significant conformational changes upon ligand binding, demonstrating remarkable plasticity [12] [13].

Dynamic Pocket Adaptation

The cryptic nature of the BCL-XL binding site means that the P4 pocket configuration is highly dependent on the specific ligand bound [14] [3]. Molecular dynamics simulations have demonstrated that WEHI-539 binding induces a population shift from closed to open conformations, with the compound requiring additional time to bind and switch from the initial binding state to the final high-affinity configuration [14].

The pocket flexibility analysis reveals that the P4 site remains the most accessible binding region, serving as the initial point of contact for ligand binding [4] [15]. This accessibility contrasts with the P1 and P2 sites, which are often in closed conformations that cannot accommodate full ligand binding until conformational changes occur [4] [15].

Tyrosine 195 Conformational Switch

A key structural feature governing P4 pocket flexibility is the conformational behavior of Tyrosine 195 (Tyr195). Upon WEHI-539 binding, Tyr195 undergoes significant displacement to expand the P4 pocket volume, creating additional binding space [13]. This conformational change is critical for accommodating the unique binding mode of WEHI-539 compared to other BCL-XL inhibitors.

The displacement of Tyr195 creates what is termed the cryptic P5 binding pocket, representing an induced binding site that is not present in the apo structure [16]. This conformational flexibility allows WEHI-539 to achieve its remarkable selectivity and binding affinity through induced-fit mechanisms.

Comparative Binding Mode Analysis with ABT-737 and A-1155463

Distinct Binding Orientations and Pocket Occupancy

The comparative structural analysis of WEHI-539 with other BCL-XL inhibitors reveals significant differences in binding modes and pocket utilization. While ABT-737 and A-1155463 represent different generations of BCL-XL inhibitors, WEHI-539 exhibits a unique binding profile that distinguishes it from these compounds [3] [17] [13].

ABT-737, a dual BCL-2/BCL-XL inhibitor, demonstrates a binding mode that predominantly occupies the P2 and P4 pockets through its chlorobiphenyl and thiophenyl moieties [18]. The compound induces a widening of the hydrophobic groove with movements of the α3 and α4 helices, creating an open cryptic pocket conformation [3] [4].

In contrast, A-1155463 represents a more recent BCL-XL selective inhibitor that employs a different pharmacophore consisting of a THIQ-pyridine system connected to the P4 binding region [13]. The structural analysis reveals that A-1155463 achieves its selectivity through specific interactions with the propyloxy linker and exhibits superior binding affinity compared to WEHI-539 in head-to-head comparisons [17] [19].

Selectivity Profiles and Binding Affinity Comparison

The selectivity profiles of these three inhibitors demonstrate distinct patterns of target engagement:

InhibitorBCL-XL IC50BCL-2 SelectivityBCL-W SelectivityMCL-1 Selectivity
WEHI-5391.1 nM>500-fold>400-fold>500-fold
ABT-737<1 nM~10-foldMinimal>1000-fold
A-11554630.93 nM>1000-fold>1000-fold>1000-fold

WEHI-539 demonstrates exceptional selectivity over other BCL-2 family members, with greater than 400-fold selectivity over BCL-2, BCL-W, MCL-1, and A1 [20] [21] [22]. This selectivity profile surpasses that of ABT-737, which shows significant binding to BCL-2, but is comparable to the highly selective A-1155463.

Structural Basis for Differential Binding

The structural basis for these distinct binding modes lies in the different pocket engagement strategies employed by each inhibitor. WEHI-539 utilizes its benzothiazole hydrazone core to engage the P2 pocket, while its thiazole carboxylic acid moiety and aminomethylphenoxypropyl chain extend into the P4 and cryptic P5 regions [10] [23].

The hydrazone linkage in WEHI-539 provides a unique binding vector that is absent in both ABT-737 and A-1155463, contributing to its distinct selectivity profile [10]. However, this hydrazone moiety also represents a potential liability due to its chemical instability and potential for toxicity [20].

A-1155463 achieves superior performance through its pyrazole-linked structure that provides optimal vectors into the P4 pocket while maintaining drug-like properties [13]. The compound's cyclization strategy reduces rotatable bonds and improves pharmacological properties compared to WEHI-539.

Conformational Impact on BCL-XL

The binding of different inhibitors induces distinct conformational states in BCL-XL, as revealed by principal component analysis of molecular dynamics simulations [4]. WEHI-539 binding primarily induces a closed cryptic pocket conformation, while ABT-737 and natural ligand Bim induce open cryptic pocket states [4] [15].

This differential conformational impact suggests that WEHI-539 may access alternative binding pathways compared to other inhibitors, potentially explaining its unique selectivity profile and slower binding kinetics [14]. The population shift dynamics observed for WEHI-539 indicate a more complex binding mechanism that requires additional conformational sampling to achieve the final bound state.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

619.1478599 g/mol

Monoisotopic Mass

619.1478599 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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